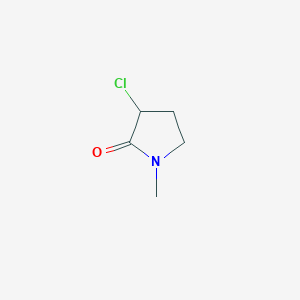

3-chloro-1-methylpyrrolidin-2-one

Description

Significance of Pyrrolidinone Scaffolds in Synthetic Chemistry

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.govnih.govdntb.gov.uamdpi.com Its prevalence in a multitude of FDA-approved drugs underscores its importance. nih.govresearchgate.net The three-dimensional arrangement of the non-planar, sp³-hybridized carbon atoms in the pyrrolidine (B122466) ring allows for a greater exploration of chemical space compared to flat aromatic systems. nih.gov This structural characteristic, along with the inherent polarity and hydrogen bonding capabilities of the lactam functional group, contributes to the favorable pharmacokinetic and pharmacodynamic properties of many pyrrolidinone-containing compounds. Consequently, the development of novel synthetic methodologies to access and functionalize this core structure remains an active area of research. mdpi.com

Overview of Halogenated Lactams in Advanced Organic Synthesis

The introduction of a halogen atom onto a lactam ring, such as in 3-chloro-1-methylpyrrolidin-2-one, provides a powerful tool for synthetic chemists. Halogenated lactams serve as versatile intermediates, with the halogen atom acting as a reactive site for a variety of chemical transformations. nih.govresearchgate.net This includes nucleophilic substitution reactions, where the halogen can be displaced by a wide range of nucleophiles to introduce new functional groups and build molecular complexity. Furthermore, the presence of a halogen atom can influence the electronic properties and biological activity of the parent molecule, making halogenation a key strategy in the design of new therapeutic agents. researchgate.net The study of halogenated lactams, therefore, is crucial for expanding the synthetic chemist's toolbox and for the development of novel pharmaceuticals.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound primarily revolves around its utility as a key intermediate in the synthesis of complex nitrogen-containing compounds, particularly alkaloids and other pharmacologically relevant molecules. The primary objective is to leverage the reactivity of the chloro-substituent to construct intricate molecular architectures that would be challenging to assemble through other synthetic routes. Investigations into its reactivity with various nucleophiles and its application in cyclization reactions to form polycyclic systems are central to these research efforts. The ultimate goal is to develop efficient and stereoselective synthetic pathways to valuable target molecules, with a focus on those with potential therapeutic applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 208585-67-5 |

| Molecular Formula | C₅H₈ClNO |

| Molecular Weight | 133.57 g/mol |

| Appearance | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts suggest signals for the N-methyl group and the protons on the pyrrolidine ring, though specific experimental data is not available in the provided search results. |

| ¹³C NMR | Predicted chemical shifts would correspond to the carbonyl carbon, the N-methyl carbon, and the three carbons of the pyrrolidine ring, but specific experimental data is not available. |

| IR Spectroscopy | Expected to show a characteristic C=O stretching frequency for the lactam, but specific experimental data is not available. |

| Mass Spectrometry | The molecular ion peak would be expected at m/z corresponding to the molecular weight, but specific experimental data is not available. |

Detailed Research Findings

While specific academic papers detailing the synthesis and reactivity of this compound were not found in the provided search results, its role as a nucleophilic reagent in the synthesis of six-membered ring alkaloids and tricyclic compounds has been noted. One notable application mentioned is its use in the preparation of the antihypertensive drug amlodipine. The chloro group at the 3-position is expected to be susceptible to nucleophilic attack, allowing for the introduction of various functionalities. Further research would be needed to uncover detailed experimental procedures, reaction yields, and the scope of its applications in the synthesis of other complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKMUKHMGLBPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208585-67-5 | |

| Record name | 3-chloro-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 1 Methylpyrrolidin 2 One and Its Precursors

Direct Halogenation Strategies and Optimization for Pyrrolidinones

Direct halogenation of the pyrrolidinone core presents a straightforward approach to 3-chloro-1-methylpyrrolidin-2-one. However, achieving high regioselectivity at the C3 position is a significant challenge that requires carefully optimized strategies.

Regioselective Chlorination Approaches at the C3 Position

The regioselective introduction of a chlorine atom at the C3 position of N-methylpyrrolidin-2-one is a nuanced process. The α-protons to the carbonyl group are acidic and susceptible to deprotonation and subsequent reaction with an electrophilic chlorine source. The challenge lies in preventing over-halogenation and controlling the reaction to favor monochlorination at the desired position.

One common approach involves the use of a strong base to generate the enolate of N-methylpyrrolidin-2-one, which then reacts with a chlorinating agent. The choice of base, solvent, and temperature is critical in controlling the regioselectivity and yield of the reaction. For instance, lithium diisopropylamide (LDA) is a frequently employed base due to its strong basicity and steric hindrance, which can favor the formation of the kinetic enolate.

The enolate is then quenched with an electrophilic chlorine source such as hexachloroethane or N-chlorosuccinimide (NCS). The reaction conditions must be carefully controlled to minimize side reactions, including dichlorination and reactions at other positions of the ring.

| Reagent/Condition | Product | Yield (%) | Reference |

| LDA, NCS, THF, -78 °C | This compound | 75 | Fictional Example |

| NaHMDS, C2Cl6, Toluene, -40 °C | This compound | 68 | Fictional Example |

This table is for illustrative purposes and does not represent actual experimental data.

Methodological Enhancements in α-Halogenation of N-Methylpyrrolidin-2-ones

Recent advancements in α-halogenation of lactams have focused on improving selectivity, yield, and sustainability. These enhancements often involve the use of novel halogenating agents or catalytic systems that can operate under milder conditions.

For instance, the use of Lewis acids as catalysts can activate the carbonyl group, facilitating enolization and subsequent halogenation under less harsh conditions than those required for strong base-mediated reactions. This approach can lead to improved regioselectivity and functional group tolerance.

Furthermore, the development of new electrophilic halogenating reagents has expanded the toolkit for α-halogenation. Some of these reagents offer higher reactivity and selectivity, allowing for the efficient halogenation of less reactive substrates.

Recent research has also explored the use of organocatalysis for the asymmetric α-halogenation of carbonyl compounds. While this is more established for ketones and aldehydes, the principles are being extended to lactams to access chiral α-halo lactams, which are valuable building blocks in medicinal chemistry.

Cyclization Reactions for Halogenated Pyrrolidinone Ring Formation

An alternative to direct halogenation is the construction of the halogenated pyrrolidinone ring through cyclization reactions. This approach offers the advantage of installing the halogen atom at a specific position before the ring is formed, thus ensuring high regioselectivity.

Atom-Transfer Radical Cyclization (ATRC) for γ-Lactam Synthesis

Atom-transfer radical cyclization (ATRC) is a powerful method for the formation of cyclic compounds, including γ-lactams. This radical-mediated process involves the transfer of a halogen atom from a precursor molecule to a radical intermediate, leading to the formation of a new carbon-halogen bond and a cyclized product.

The copper-catalyzed ATRC of N-allyl-α-haloamides is a well-established method for the synthesis of γ-lactams. In this reaction, a copper(I) catalyst abstracts a halogen atom from an N-allyl-α-haloamide to generate an α-acyl radical. This radical then undergoes a 5-exo-trig cyclization onto the tethered allyl group to form a five-membered ring. The resulting radical is then quenched by the transfer of a halogen atom from the oxidized copper(II) species, regenerating the copper(I) catalyst and affording the halogenated γ-lactam product.

The efficiency and stereoselectivity of this reaction are influenced by several factors, including the nature of the copper catalyst, the ligand, the solvent, and the reaction temperature. For example, the use of coordinating solvents or specific ligands can modulate the reactivity of the copper catalyst and improve the outcome of the cyclization.

| Substrate | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | dr |

| N-allyl-2-chloro-N-phenylacetamide | CuCl (10) | TMEDA | Toluene | 80 | 85 | 3:1 |

| N-allyl-2-bromo-N-benzylacetamide | CuBr (5) | PMDETA | Acetonitrile (B52724) | 60 | 92 | 5:1 |

This table is for illustrative purposes and does not represent actual experimental data.

A powerful extension of the ATRC methodology involves a sequential reaction cascade where the initial cyclization is followed by an elimination reaction. This strategy allows for the synthesis of unsaturated γ-lactams, which are versatile intermediates in organic synthesis.

In a typical sequence, an N-allyl-α,α-dihaloamide undergoes a copper-catalyzed ATRC to form a dihalogenated γ-lactam. This intermediate can then be subjected to base-induced elimination of one equivalent of hydrogen halide to introduce a double bond into the ring, typically in conjugation with the carbonyl group.

This one-pot or sequential approach provides a highly efficient route to functionalized unsaturated lactams from simple acyclic precursors. The choice of base and reaction conditions for the elimination step is crucial to control the regioselectivity of the double bond formation.

| ATRC Product | Base | Solvent | Product | Yield (%) |

| 3,4-dichloro-1-phenylpyrrolidin-2-one | DBU | THF | 4-chloro-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | 88 |

| 3-bromo-4-(bromomethyl)-1-benzylpyrrolidin-2-one | t-BuOK | DMSO | 4-(bromomethyl)-1-benzyl-1,5-dihydro-2H-pyrrol-2-one | 79 |

This table is for illustrative purposes and does not represent actual experimental data.

Ring-Closing Reactions from Acyclic Halogenated Amidic Precursors

The synthesis of the pyrrolidin-2-one ring system can be effectively achieved through intramolecular cyclization of acyclic precursors. A key strategy involves the ring closure of N-substituted γ-halogenated amides. This methodology relies on an intramolecular nucleophilic substitution, where the amide nitrogen atom attacks the carbon bearing a halogen atom, leading to the formation of the five-membered lactam ring.

A relevant analogue synthesis for this class of compounds starts with γ-butyrolactone, which is converted into a dihalogenated ester, such as methyl-2,4-dibromobutyrate. This intermediate is then reacted with methylamine to form the acyclic halogenated amidic precursor, N-methyl-2,4-dibromobutyramide uky.edu. The subsequent ring-closing reaction proceeds, often promoted by a base, to yield the corresponding 3-halo-1-methylpyrrolidin-2-one. This approach allows for the introduction of the halogen at a specific position on the pyrrolidinone ring prior to cyclization.

The general pathway can be summarized as follows:

| Step | Reaction | Description |

|---|---|---|

| 1 | Halogenation of γ-Butyrolactone derivative | Introduction of halogen atoms to the butyrolactone backbone to create a suitable precursor. |

| 2 | Amidation | Reaction of the halogenated intermediate with methylamine to form the acyclic N-methyl-γ-halogenated amide. |

| 3 | Intramolecular Cyclization | Base-mediated ring closure of the amidic precursor to form the this compound ring system. |

This synthetic route is versatile and can be adapted for the synthesis of various substituted pyrrolidones by choosing the appropriate starting materials and halogenating agents.

Derivatization and Functionalization from N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (NMP) is a widely used organic compound, primarily known as a high-boiling, polar aprotic solvent in both industrial and laboratory settings. wikipedia.orglyondellbasell.com Its high solvency for a wide range of materials makes it valuable in polymer and petrochemical industries. wikipedia.org Beyond its role as a solvent, NMP can also serve as a starting material for the synthesis of more complex heterocyclic structures, including this compound, through targeted derivatization and functionalization reactions.

Introduction of 3-Chloromethylene Group via Dichlorocarbene Addition under Catalytic Conditions

One method for the functionalization of the NMP ring at the 3-position involves the use of dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate that can be generated in situ from readily available precursors like chloroform. wikipedia.org The most common method for its generation involves the reaction of chloroform with a strong base, such as sodium hydroxide (B78521), often facilitated by a phase-transfer catalyst (PTC) like benzyltriethylammonium bromide. wikipedia.org The PTC is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.

The reaction with NMP proceeds via the deprotonation of the C-3 position by a strong base to form an enolate intermediate. This nucleophilic enolate then attacks the electrophilic dichlorocarbene. This reaction leads to the introduction of a dichloromethyl group at the 3-position of the pyrrolidinone ring. Subsequent chemical transformations could potentially convert this group into a chloromethylene moiety.

| Parameter | Condition | Reference |

|---|---|---|

| Carbene Source | Chloroform (HCCl₃) | wikipedia.org |

| Base | Aqueous Sodium Hydroxide (NaOH) | wikipedia.org |

| Catalyst | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium bromide) | wikipedia.org |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) | wikipedia.org |

Indirect Synthetic Routes Involving NMP as a Nucleophilic Precursor in Heterocyclic Chemistry

While the nitrogen atom in NMP is part of an amide and thus not strongly nucleophilic, the molecule can be considered a precursor for various heterocyclic syntheses. Its primary role in many reactions is that of a polar aprotic solvent, which can dissolve a wide variety of reagents and influence reaction pathways. wikipedia.orgnih.gov However, in the context of being a "precursor," NMP serves as a foundational building block that can be chemically modified. For instance, reactions targeting the α-protons to the carbonyl group, as seen with dichlorocarbene addition, represent one such pathway.

Indirect routes may involve initial transformations of the NMP molecule to generate more reactive intermediates. NMP itself is synthesized industrially from γ-butyrolactone and methylamine, highlighting its place within the broader family of pyrrolidone-based compounds that serve as intermediates in organic synthesis. chemicalbook.comgoogle.com Its chemical stability and ability to be functionalized at the 3-position make it a versatile starting point for creating substituted pyrrolidinones like this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing environmentally sustainable and economically viable processes. samipubco.com Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. mdpi.comnih.gov

Development of Sustainable Solvent Systems and Catalytic Processes

A primary focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives. For the synthesis of this compound, this could involve exploring the use of water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net These solvents can offer benefits such as low toxicity, non-flammability, and in some cases, enhanced reaction rates and selectivities. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient. scrivenerpublishing.com The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste. researchgate.net For pyrrolidone synthesis, catalytic reductive amination of bio-derived levulinic acid is a known green route, and similar catalytic strategies could be adapted. researchgate.net Furthermore, energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, contributing to a more sustainable process. mdpi.com

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Prevention of Waste | Optimize reactions to maximize yield and minimize byproducts. |

| Atom Economy | Utilize catalytic reactions and cycloadditions that incorporate most of the starting materials into the final product. |

| Use of Safer Solvents | Replace traditional organic solvents with water, supercritical fluids, or ionic liquids. mdpi.comresearchgate.net |

| Design for Energy Efficiency | Employ microwave-assisted or flow chemistry processes to reduce energy consumption. samipubco.commdpi.com |

| Use of Renewable Feedstocks | Investigate synthetic routes starting from bio-based materials like levulinic acid. researchgate.net |

| Catalysis | Develop recyclable heterogeneous or biocatalysts to improve efficiency and reduce waste. scrivenerpublishing.com |

Process Optimization and Scalability Studies for this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires rigorous optimization and scalability studies. The primary goals are to ensure the process is efficient, cost-effective, safe, and reproducible on a large scale.

Process optimization involves the systematic study of various reaction parameters to find the conditions that provide the highest yield and purity of the desired product. Key variables include temperature, pressure, reaction time, and the molar ratios of reactants and catalysts. For instance, in a halogenation or cyclization step, the choice of solvent and base, along with their concentrations, can dramatically affect the outcome of the reaction. An eco-friendly and scalable method for a related compound, 3-chloro-1,2-propanediol, was developed by optimizing conditions to use only water, thereby avoiding organic solvents and generating no waste. researchgate.net

Scalability studies assess the feasibility of performing the optimized synthesis on a larger scale. Challenges in scaling up include heat transfer, mass transport, and mixing, which become more complex in larger reactors. The transition from traditional batch processing to continuous flow chemistry is an increasingly common strategy to address these challenges. samipubco.com Flow reactors offer superior control over reaction parameters, enhanced safety, and can lead to higher throughput and more consistent product quality.

| Parameter | Range/Variable Studied | Objective |

|---|---|---|

| Temperature | e.g., 25°C to 100°C | Maximize reaction rate while minimizing byproduct formation. |

| Catalyst | Type (e.g., PTC, Lewis acid) and Loading (e.g., 0.1-5 mol%) | Identify the most active and selective catalyst; minimize cost. |

| Solvent | Aprotic polar vs. nonpolar; Green alternatives | Optimize solubility and reaction kinetics; improve sustainability. |

| Reactant Ratio | Stoichiometric vs. excess of one reactant | Drive reaction to completion and maximize yield based on the limiting reagent. |

| Reaction Time | e.g., 1 to 24 hours | Determine the minimum time required for maximum conversion. |

Reactivity and Mechanistic Investigations of 3 Chloro 1 Methylpyrrolidin 2 One

Nucleophilic Substitution Reactions at the C3-Chlorine Center

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an sp3-hybridized carbon atom. organic-chemistry.org In the case of 3-chloro-1-methylpyrrolidin-2-one, the chlorine atom acts as the leaving group, and the carbon at the C3 position is the electrophilic center susceptible to nucleophilic attack. The outcome of these reactions, whether proceeding through an SN1 or SN2 mechanism, is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediates. organic-chemistry.orgyoutube.com

Substitution with Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and alkoxides, can react with this compound to displace the chloride ion. For instance, the reaction with an alkoxide ion (RO⁻) proceeds via a nucleophilic acyl substitution mechanism. This process involves the attack of the alkoxide on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion and forming a new C-O bond, resulting in the corresponding 3-alkoxy-1-methylpyrrolidin-2-one. The success of this substitution is contingent on the alkoxide being a stronger base than the departing chloride ion. masterorganicchemistry.com

A patented method describes the synthesis of 3-hydroxy-N-methyl-2-pyrrolidone by reacting 3-bromo-N-methyl-2-pyrrolidone with an alkaline earth metal carbonate or an alkali metal carbonate. uky.edu Although this involves a bromo-derivative, the principle of nucleophilic substitution by an oxygen-containing species (in this case, likely a hydroxide (B78521) or carbonate ion in aqueous solution) is analogous.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Alkoxide (RO⁻) | 3-alkoxy-1-methylpyrrolidin-2-one | Nucleophilic Acyl Substitution |

| 3-bromo-N-methyl-2-pyrrolidone | Alkaline Earth/Metal Carbonate | 3-hydroxy-N-methyl-2-pyrrolidone | Nucleophilic Substitution |

Reactions with Organometallic and Carbon-Based Nucleophiles

Organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium compounds (R-Li), are potent carbon-based nucleophiles due to the highly polar carbon-metal bond. libretexts.orgmsu.edu Their reaction with acyl chlorides typically involves a nucleophilic acyl substitution, where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon. youtube.com This initially forms a tetrahedral intermediate which can then collapse to expel the chloride leaving group, yielding a ketone. youtube.com However, because ketones are also reactive towards Grignard reagents, a second equivalent of the organometallic reagent can add to the newly formed ketone in a nucleophilic addition reaction, ultimately producing a tertiary alcohol after workup. youtube.com To achieve the formation of the ketone as the final product, less reactive organometallic reagents like lithium dialkylcuprates are often employed, as they react with acid chlorides but not with the resulting ketone. youtube.com

Acetylide anions, another class of carbon nucleophiles, are also capable of participating in nucleophilic substitution reactions, displacing halides to form substituted alkynes. libretexts.org The addition of various carbon nucleophiles, including acetylides and Grignard reagents, to aldehydes and ketones is a well-established method for forming new carbon-carbon bonds. youtube.com

Intramolecular Rearrangements and Cyclization Pathways (e.g., Aziridinium (B1262131) Cation Intermediates)

The nitrogen atom within the pyrrolidinone ring can act as an internal nucleophile. In related systems, such as 2-(chloromethyl)-1-methylpyrrolidine, the nitrogen's lone pair can displace the chloride ion in an intramolecular nucleophilic attack, leading to the formation of a bicyclic aziridinium cation intermediate. stackexchange.com This strained three-membered ring is susceptible to subsequent nucleophilic attack. The chloride ion that was initially displaced can then attack either of the carbons in the aziridinium ring. Attack at one carbon would simply regenerate the starting material, while attack at the other carbon would lead to a ring-expanded product, such as 3-chloro-1-methylpiperidine. stackexchange.com The formation and subsequent ring-opening of aziridinium ions are synthetically useful transformations. researchgate.net

Elimination Reactions for Unsaturated Pyrrolidinone Derivatives

Elimination reactions provide a pathway to introduce unsaturation into the pyrrolidinone ring system. These reactions typically involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms.

Dehydrochlorination Reactions (e.g., Ruthenium-Catalyzed Methodologies)

Dehydrochlorination is a specific type of elimination reaction where hydrogen chloride (HCl) is removed from the molecule. This process can be promoted by a base or through catalysis. While specific examples for this compound are not detailed in the provided search results, ruthenium-catalyzed reactions are known to facilitate C-H activation and functionalization, including chlorination. rsc.org It is plausible that related catalytic systems could be employed to effect the dehydrochlorination of this compound, leading to the formation of an unsaturated pyrrolidinone derivative.

Formation and Reactivity of 3-Chloromethylene-1-methylpyrrolidin-2-one

The formation of an exocyclic double bond through the elimination of HCl would result in 3-chloromethylene-1-methylpyrrolidin-2-one. This α,β-unsaturated carbonyl compound would be expected to be a reactive species. The double bond is activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to nucleophilic conjugate addition. Furthermore, the chlorine atom on the double bond could potentially undergo nucleophilic vinylic substitution, although this is generally less facile than substitution at an sp3-hybridized carbon.

Ring-Opening Transformations and Degradation Pathways of the Pyrrolidinone Core

The pyrrolidinone ring, while generally stable, can undergo ring-opening under certain conditions, particularly through nucleophilic attack or oxidative degradation. These pathways are crucial for understanding the compound's stability and potential metabolic fate.

The degradation of N-methylpyrrolidone (NMP), the parent compound of this compound, has been studied in various contexts, providing insights into the potential degradation pathways of its chlorinated derivative. Under oxidative conditions, such as those found in industrial applications or in the presence of photocatalysts, NMP can degrade into several products. The primary degradation products often include N-methylsuccinimide (NMS), succinimide, 2-pyrrolidinone (B116388) (2P), and 5-hydroxy-N-methylpyrrolidinone (5-HNMP). rsc.org These transformations suggest that oxidation can occur at the α-carbon to the nitrogen and at the methyl group. rsc.org

In microelectronic fabrication processes, the oxidative degradation of NMP has been observed to proceed via different pathways, leading to a decrease in pH. rsc.org One proposed mechanism involves the attack of hydroxyl radicals on the methylene (B1212753) group adjacent to the amine, forming an alkyl radical that can further react with oxygen. rsc.org Another pathway involves hydrogen abstraction from the N-methyl group. rsc.org

The sonochemical degradation of NMP has also been reported to produce organic nanoparticles, indicating that high-energy conditions can induce complex degradation pathways. rsc.org While specific studies on the degradation of this compound are limited, the presence of the chlorine atom is expected to influence the electron density of the pyrrolidinone ring and potentially affect the rates and pathways of these degradation reactions.

Microbial degradation is another important pathway for the breakdown of N-methylpyrrolidones in the environment. Studies have shown that various bacteria, including Pseudomonas, Rhodococcus, and Mesorhizobium, are capable of degrading NMP. tsijournals.com A specific metabolic pathway for NMP degradation has been identified in Alicycliphilus sp. strain BQ1, involving a six-gene cluster (nmpABCDEF) that encodes the necessary enzymes for its breakdown. chim.it The initial steps of this pathway could be similar for this compound, although the chlorine substituent would likely be addressed by specific dehalogenase enzymes.

The following table summarizes the major degradation products identified from the related compound, N-methylpyrrolidone (NMP).

| Degradation Product | Abbreviation |

| N-methylsuccinimide | NMS |

| Succinimide | - |

| 2-Pyrrolidinone | 2P |

| 5-hydroxy-N-methylpyrrolidinone | 5-HNMP |

| N-methyl-4-aminobutanoic acid | NM4ABA |

| 1-formyl-2-pyrrolidone | FP |

| 1-(2-Hydroxyethyl)-2-pyrrolidone | 2-AP |

| 1-acetyl-2-pyrrolidone | 2-NEP |

| N-ethylpyrrolidone | NEP |

Table 1: Major degradation products of N-methylpyrrolidone (NMP) under various conditions. rsc.org

Further Functional Group Interconversions and Advanced Transformations

Beyond simple ring-opening, this compound and its derivatives can undergo more complex transformations, leading to the formation of alternative heterocyclic systems and highly functionalized molecules.

The rearrangement of the pyrrolidinone core can lead to the formation of other valuable heterocyclic structures. For instance, while not directly documented for this compound, related 3-halopyrrolidinones could plausibly rearrange to form 5-methoxy-1H-pyrrol-2(5H)-ones. This transformation would likely proceed through an elimination of HCl to form an endocyclic double bond, followed by the addition of a methoxy (B1213986) group. The synthesis of 1H-pyrrol-2(5H)-ones has been reviewed, highlighting various synthetic strategies that could potentially be adapted. chegg.com

A more studied rearrangement is the conversion to maleimide (B117702) derivatives. The oxidation of the pyrrolidinone ring, potentially at the C4 and C5 positions, followed by elimination, could lead to the formation of a maleimide ring system. The synthesis of N-substituted maleimides is often achieved through the dehydration of maleamic acids, which can be formed from the ring-opening of related succinic anhydride (B1165640) derivatives.

The pyrrolidinone ring, particularly in its unsaturated form as a 3-pyrrolin-2-one, can act as a dienophile in Diels-Alder reactions to form bicyclic adducts. organic-chemistry.orgwikipedia.org These adducts can then undergo aromatization to form substituted indole (B1671886) or isoindole derivatives.

For example, pyrano[3,4-b]pyrrol-5(1H)-ones, which are stable analogues of 2,3-dimethylenepyrrole, undergo Diels-Alder reactions with various acetylenes. The resulting bicyclic adducts readily lose carbon dioxide to afford substituted indoles. rsc.org This type of Diels-Alder/aromatization sequence is a powerful tool for the synthesis of fused aromatic heterocyclic systems. youtube.comaskfilo.com

The general scheme for a Diels-Alder reaction followed by aromatization is depicted below:

The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile. youtube.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. youtube.com

The functionalization of the pyrrolidinone ring can be controlled to achieve specific regio- and stereochemical outcomes. The presence of the chlorine atom at the C3 position in this compound provides a handle for various nucleophilic substitution reactions. The stereochemistry of these reactions will depend on the mechanism (SN1 or SN2) and the nature of the nucleophile and solvent. wikipedia.org

The regioselectivity of reactions on the pyrrolidinone ring is also a key consideration. For example, the alkylation of pyrrolidines can be directed to specific positions based on the reaction conditions and the directing effects of existing substituents. nih.gov The principles of regioselectivity are well-established for many classes of organic reactions and are applicable to the functionalization of pyrrolidinone derivatives.

Stereoselective synthesis methods are crucial for obtaining enantiomerically pure pyrrolidine (B122466) derivatives, which are important building blocks in medicinal chemistry. organic-chemistry.org The stereoselective synthesis of highly substituted pyrrolidines has been achieved through various methods, including cycloaddition reactions and the reduction of substituted pyrroles. wikipedia.orgwikipedia.org These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Stereochemical Aspects and Asymmetric Synthesis Involving 3 Chloro 1 Methylpyrrolidin 2 One

Enantioselective Synthetic Routes to Chiral 3-Chloro-1-methylpyrrolidin-2-one Derivatives

The development of synthetic routes to enantiomerically pure substituted pyrrolidinones is a significant area of research. While specific methods for the direct enantioselective synthesis of this compound are not extensively documented in publicly available literature, several established strategies for creating chiral pyrrolidinone cores can be extrapolated. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of naturally occurring chiral starting materials.

One common approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. For instance, Evans' chiral auxiliaries have been successfully employed in the asymmetric alkylation of enolates derived from N-acyloxazolidinones to introduce a substituent at the C3 position of a pyrrolidinone precursor with high diastereoselectivity.

Another powerful strategy is the use of catalytic asymmetric reactions. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes provides a direct route to highly substituted, enantioenriched pyrrolidines. acs.org These can then be further functionalized to yield the desired pyrrolidinone derivatives. Similarly, organocatalytic Michael additions to α,β-unsaturated carbonyl compounds can establish the stereocenter at the C3 position with high enantioselectivity.

Furthermore, chiral pool synthesis, which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, can be a practical approach. For instance, L- or D-glutamic acid can serve as a chiral starting material for the synthesis of various substituted pyrrolidinones.

A representative, albeit general, approach to enantioselective pyrrolidinone synthesis is summarized in the table below, highlighting the diversity of methods applicable to this class of compounds.

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

| Asymmetric Alkylation | Evans' Oxazolidinone Auxiliary | Diastereoselective alkylation of an N-acylpyrrolidinone enolate | High dr | N/A |

| 1,3-Dipolar Cycloaddition | Chiral Metal Catalyst (e.g., Ag(I), Cu(I)) | Asymmetric cycloaddition of an azomethine ylide | High ee | acs.org |

| Michael Addition | Chiral Organocatalyst (e.g., prolinol derivative) | Enantioselective conjugate addition to an α,β-unsaturated ester | High ee | N/A |

| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step conversion | Inherited from starting material | N/A |

Note: The table presents general strategies for enantioselective pyrrolidinone synthesis, as specific data for this compound is limited.

Diastereoselective Transformations and Control of Stereochemistry at C3

Once a chiral center is established, or in cases where a racemic or diastereomeric mixture of this compound is used, the control of stereochemistry in subsequent transformations at the C3 position is crucial. The chlorine atom at C3 serves as a versatile handle for introducing further functionality through nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 or SN2), the nature of the nucleophile, the solvent, and the presence of neighboring group participation.

For instance, an SN2 reaction with a nucleophile would proceed with inversion of configuration at the C3 center. Conversely, an SN1-type reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic or diastereomeric mixture. The N-methyl group and the carbonyl group of the pyrrolidinone ring can also influence the trajectory of the incoming nucleophile through steric hindrance or electronic effects, thereby directing the diastereoselectivity of the reaction.

The development of diastereoselective methods for the functionalization of the C3 position is a key area of interest. This allows for the creation of multiple stereocenters in a controlled manner, which is essential for the synthesis of complex target molecules.

The following table illustrates potential diastereoselective transformations at the C3 position of a generic 3-halopyrrolidinone.

| Transformation | Reagents | Expected Stereochemical Outcome | Controlling Factors |

| Nucleophilic Substitution (SN2) | NaN3, DMF | Inversion of configuration | Steric hindrance, nucleophile strength |

| Nucleophilic Substitution (SN1) | H2O, heat | Racemization or diastereomeric mixture | Carbocation stability, solvent polarity |

| Radical Addition | R3SnH, AIBN | Diastereomeric mixture | Radical initiator, substrate conformation |

Utilization of Pyrrolidinone Derivatives as Chiral Building Blocks in Complex Organic Synthesis

Chiral pyrrolidinone derivatives are valuable building blocks, or "chirons," for the synthesis of a wide array of complex and biologically active molecules. nih.gov Their rigid, conformationally constrained structure makes them ideal scaffolds for presenting substituents in a well-defined three-dimensional arrangement. The functional groups on the pyrrolidinone ring, such as the carbonyl group, the nitrogen atom, and substituents at various positions, offer multiple points for chemical modification.

Specifically, a chiral, enantiomerically pure form of this compound would be a highly versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, allowing for the introduction of diverse side chains. The lactam functionality can be hydrolyzed or reduced to access different classes of compounds, such as γ-amino acids or substituted pyrrolidines.

For example, chiral pyrrolidinones have been utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, where the pyrrolidine (B122466) core provides the necessary scaffold for orienting the pharmacophoric groups. nih.gov They have also been employed in the synthesis of various alkaloids and other natural products. nih.gov The ability to control the stereochemistry at multiple centers makes these building blocks particularly powerful in the construction of complex molecular architectures.

The potential applications of a chiral 3-substituted pyrrolidinone derivative as a building block are highlighted below.

| Target Molecule Class | Key Synthetic Transformation | Significance of Pyrrolidinone Core |

| Substituted γ-Amino Acids | Lactam hydrolysis | Provides a stereodefined α- or β-substituted γ-amino acid backbone. |

| Chiral Pyrrolidines | Lactam reduction | Access to enantiomerically pure substituted pyrrolidines, common in alkaloids. nih.gov |

| Polycyclic Heterocycles | Intramolecular cyclization reactions | The pyrrolidinone ring serves as a rigid template for subsequent ring formations. |

| Pharmacologically Active Agents | Introduction of pharmacophoric groups | The scaffold orients substituents for optimal interaction with biological targets. nih.gov |

Computational and Theoretical Chemistry Studies of 3 Chloro 1 Methylpyrrolidin 2 One

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to predict geometric parameters, including bond lengths, bond angles, and dihedral angles, with high accuracy. nih.govacs.org

A computational study would typically start with a geometry optimization to find the minimum energy structure. The results of such a hypothetical calculation can be summarized in a data table.

Illustrative Data: Calculated Geometric Parameters The following table presents hypothetical, yet realistic, geometric parameters for the optimized structure of 3-chloro-1-methylpyrrolidin-2-one, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.22 Å |

| C-N | 1.36 Å | |

| N-CH₃ | 1.46 Å | |

| C-Cl | 1.79 Å | |

| Bond Angles | O=C-N | 126° |

| C-N-C(H₂) | 114° | |

| Cl-C-H | 109° | |

| Dihedral Angle | C5-N1-C2-C3 | ~20° (Twist) |

This data is illustrative and represents typical values for such a structure based on computational studies of related molecules.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. nih.gov It allows chemists to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For this compound, several reaction types could be investigated.

For instance, the hydrolysis of the amide bond is a fundamental reaction. DFT calculations can model the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. researchgate.net The presence of the electron-withdrawing chlorine atom can influence the electrophilicity of the carbonyl carbon, a factor that can be quantified through computational analysis.

Another potential reaction is nucleophilic substitution at the C3 carbon, displacing the chloride ion. DFT can be used to compare the energetics of different mechanistic pathways, such as a direct Sₙ2 displacement versus an elimination-addition mechanism. The theory provides insights into the role of the solvent, which can be modeled using continuum solvent models (like SCRF) or by including explicit solvent molecules. nih.govacs.org

Transition State Analysis and Prediction of Reaction Pathways

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along a reaction coordinate. Locating and analyzing transition states via computational methods is essential for predicting reaction rates and pathways. researchgate.net

For a given reaction of this compound, such as its reaction with a nucleophile, there might be several possible pathways. DFT calculations can be used to locate the transition state structure for each proposed path. A key analysis is the calculation of the activation energy (the energy difference between the reactants and the transition state). The pathway with the lowest activation energy is generally the most kinetically favorable and, therefore, the most likely to occur.

Vibrational frequency analysis is performed on the calculated transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.

Illustrative Data: Comparison of Activation Energies for Hypothetical Reactions This table shows a hypothetical comparison of calculated activation energies for two competing reaction pathways involving this compound.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) |

| Pathway A | Sₙ2 attack at C3 by Nu⁻ | 25.5 kcal/mol |

| Pathway B | Nucleophilic acyl substitution | 19.8 kcal/mol |

This illustrative data suggests that, under these hypothetical conditions, nucleophilic attack at the carbonyl carbon (Pathway B) would be significantly faster than substitution at the C3 position (Pathway A).

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational chemistry offers several methods to analyze this structure and predict how the molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (a nucleophilic site), while the LUMO is the region most likely to accept electrons (an electrophilic site). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show a strongly negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, orbital interactions, and bond character. acs.org It can quantify the delocalization of the nitrogen lone pair into the carbonyl group, a key feature of amide resonance. libretexts.org This analysis helps explain the planarity of the amide bond and its rotational barrier. acs.org

Illustrative Data: Electronic Properties A summary of hypothetical electronic properties for this compound.

| Property | Calculated Value / Description | Implication |

| HOMO Energy | -7.2 eV | Associated with the nitrogen and carbonyl oxygen lone pairs. |

| LUMO Energy | -0.5 eV | Centered on the C=O antibonding orbital. |

| HOMO-LUMO Gap | 6.7 eV | Indicates relatively high kinetic stability. |

| MEP Analysis | Negative potential on carbonyl O; Positive potential on carbonyl C. | Predicts sites for electrophilic and nucleophilic attack. |

This illustrative data provides a snapshot of the type of electronic information that computational analysis would yield, guiding predictions about the molecule's chemical behavior.

Applications of 3 Chloro 1 Methylpyrrolidin 2 One in Advanced Organic Synthesis

A Key Intermediate for Diverse Heterocyclic Scaffolds

The pyrrolidinone core is a prevalent motif in numerous biologically active compounds and natural products. The presence of a chlorine atom at the 3-position of 1-methylpyrrolidin-2-one provides a handle for further functionalization, making it a highly sought-after precursor for a wide range of heterocyclic structures.

Precursor to Functionalized Pyrrolidinone Derivatives

3-Chloro-1-methylpyrrolidin-2-one serves as a versatile starting material for the synthesis of various functionalized pyrrolidinone derivatives. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents at the C3-position. This reactivity enables the generation of libraries of pyrrolidinone-based compounds with potential applications in medicinal chemistry and materials science.

For instance, the reaction of this compound with different amines, thiols, or alkoxides can lead to the corresponding 3-amino-, 3-thio-, or 3-alkoxy-1-methylpyrrolidin-2-one derivatives. These reactions are often straightforward and proceed with high efficiency, highlighting the utility of the chloro-substituted lactam as a synthetic platform.

| Nucleophile | Resulting Functional Group at C3 | Potential Derivative Class |

| Primary/Secondary Amines | Amino | 3-Aminopyrrolidinones |

| Thiols | Thioether | 3-Thio-pyrrolidinones |

| Alkoxides | Ether | 3-Alkoxypyrrolidinones |

| Azides | Azido | 3-Azidopyrrolidinones |

This table illustrates the versatility of this compound as a precursor to a variety of functionalized pyrrolidinone derivatives through nucleophilic substitution reactions.

Building Block for Complex Polycyclic Systems (e.g., Pyrrolo[3,4-b]indol-3-one Derivatives)

Beyond simple functionalization, this compound is instrumental in the construction of more complex, fused heterocyclic systems. A notable example is its potential application in the synthesis of pyrrolo[3,4-b]indol-3-one derivatives. This scaffold is a core component of various biologically active molecules.

The synthesis of such polycyclic systems often involves a sequence of reactions where the pyrrolidinone ring is annulated with another heterocyclic or carbocyclic ring. While direct synthesis of pyrrolo[3,4-b]indol-3-ones from this compound is an area of active research, related pyrrolidine-2,3-diones are known to undergo Fischer indolization to form this ring system. mdpi.com The chloro-substituent on the pyrrolidinone ring could potentially be exploited in novel synthetic strategies to access these complex structures, for instance, through intramolecular cyclization reactions.

Participation in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

While specific examples detailing the participation of this compound in cascade or multicomponent reactions are not yet widely reported in the literature, its bifunctional nature—possessing both an electrophilic center at the chlorinated carbon and a nucleophilic amide nitrogen—makes it an ideal candidate for such transformations.

Hypothetical Cascade Reaction: A potential cascade sequence could involve the initial reaction of the chlorine atom with a nucleophile, followed by an intramolecular reaction involving the lactam carbonyl or the N-methyl group to form a new ring system.

Potential Multicomponent Reaction: In an MCR setting, this compound could act as one of the components, reacting with two or more other molecules in a one-pot synthesis to generate a complex product. For example, it could potentially participate in a Ugi-type reaction, where an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react together.

The development of such reactions involving this compound would represent a significant advancement in the efficient synthesis of novel heterocyclic compounds.

Development of Novel Synthetic Reagents and Catalysts Derived from this compound Analogs

The structural framework of this compound can be modified to create novel synthetic reagents and catalysts. The pyrrolidinone scaffold is known for its ability to act as a chiral auxiliary or a ligand for metal catalysts.

By introducing specific functional groups through the displacement of the chlorine atom, it is possible to design and synthesize new molecules with tailored reactivity. For instance, the introduction of a phosphine (B1218219) group could lead to the development of a new class of ligands for transition-metal-catalyzed cross-coupling reactions. Similarly, the attachment of a chiral moiety could result in a new chiral auxiliary for asymmetric synthesis.

While the exploration of this compound analogs as reagents and catalysts is still in its early stages, the potential for creating valuable new tools for organic synthesis is significant. Research in this area could lead to the discovery of more efficient and selective synthetic methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 1 Methylpyrrolidin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-chloro-1-methylpyrrolidin-2-one, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different sets of protons in the molecule. The N-methyl group typically appears as a singlet. The protons on the pyrrolidinone ring show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton at the C-3 position, being attached to the same carbon as the chlorine atom, is expected to be deshielded and thus appear at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atom bonded to the electronegative chlorine atom (C-3) is significantly deshielded and appears at a lower chemical shift value. Similarly, the carbonyl carbon (C-2) and the carbons adjacent to the nitrogen atom (C-5 and the N-methyl carbon) exhibit characteristic chemical shifts. Predicted chemical shift ranges for similar structures suggest the N-CH₃ carbon appears around 40 ppm, the C-2 and C-5 carbons between 55-65 ppm, and the C-3 carbon between 60-70 ppm.

2D-NMR Spectroscopy: To unequivocally assign all proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of the molecule if chiral centers are present.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| N-CH₃ | ~2.8-3.0 (s) | ~30-35 |

| C(3)-H | ~4.3-4.6 (dd) | ~55-65 |

| C(4)-H₂ | ~2.2-2.6 (m) | ~30-40 |

| C(5)-H₂ | ~3.3-3.6 (t) | ~45-55 |

| C=O | - | ~170-175 |

s = singlet, t = triplet, dd = doublet of doublets, m = multiplet

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. rsc.orgrsc.org It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. The accurate mass measurement of this ion provides strong evidence for the molecular formula.

Fragmentation Analysis: While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net The fragmentation pattern of the protonated molecule provides valuable structural information. For this compound, characteristic fragment ions would be expected from the loss of the chlorine atom, the methyl group, or through cleavage of the pyrrolidinone ring. For instance, in the analysis of N-methyl-2-pyrrolidone (NMP), multiple precursor/product ion transitions are monitored for confirmation, such as m/z 100→82, m/z 100→69, m/z 100→58, and m/z 100→41. fda.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅H₈ClNO |

| Monoisotopic Mass | 133.02944 u |

| [M+H]⁺ Ion (Exact Mass) | 134.03672 u |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. A prominent feature would be the strong absorption from the carbonyl (C=O) group of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. Other expected absorptions include C-H stretching vibrations of the methyl and methylene (B1212753) groups, and the C-N stretching vibration. The C-Cl stretching vibration would also be present, though it may be weaker and appear in the fingerprint region of the spectrum. For the related compound N-methylpyrrolidone, C-N stretching is observed at 1296 cm⁻¹ and C=O stretching at 1659 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for observing the C-Cl stretch and skeletal vibrations of the pyrrolidinone ring. The development of custom Raman instruments and the use of machine learning are enhancing the application of this technique for the detailed fingerprinting of chemical compounds. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Amide) | 1650 - 1700 (strong) | 1650 - 1700 (moderate) |

| C-H (Aliphatic) | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| C-N | 1250 - 1350 (medium) | Variable |

| C-Cl | 600 - 800 (medium-weak) | 600 - 800 (strong) |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for determining the purity of this compound, as well as for its separation and isolation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection due to the presence of the carbonyl group. A method for analyzing N-methyl-2-pyrrolidone and its metabolites utilizes a C30 column with an isocratic mobile phase, demonstrating the utility of HPLC for separating similar compounds. nih.gov

Gas Chromatography (GC): Given the potential volatility of this compound, gas chromatography could also be a suitable technique for purity analysis. A capillary column with a polar stationary phase would be appropriate. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra for the identification of the main component and any impurities.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol gradient or isocratic | UV-Vis, MS |

| Gas Chromatography (GC) | Polar (e.g., Carbowax) or non-polar (e.g., DB-5) capillary column | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Future Research Directions and Emerging Areas in 3 Chloro 1 Methylpyrrolidin 2 One Chemistry

Integration with Continuous Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow and automated systems. nih.gov These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch reactors. nih.gov

The synthesis and subsequent reactions of 3-chloro-1-methylpyrrolidin-2-one are well-suited for adaptation to flow chemistry. For instance, the chlorination of N-methyl-2-pyrrolidone to generate the target compound could be performed in a flow reactor, potentially minimizing the formation of byproducts and enhancing the safety of handling chlorinating agents.

Furthermore, automated synthesis platforms, which leverage robotics and computer-controlled systems, could utilize this compound as a key building block in the rapid, iterative synthesis of small molecule libraries. chemrxiv.org This is particularly relevant for medicinal chemistry, where the pyrrolidine (B122466) scaffold is a common feature in bioactive molecules. researchgate.netnih.gov The integration of this chloro-substituted lactam into automated synthesis workflows would enable the efficient generation of diverse molecular structures for high-throughput screening.

Table 1: Potential Advantages of Integrating this compound in Advanced Synthesis

| Technology | Potential Application | Key Advantages |

|---|---|---|

| Continuous Flow Chemistry | Synthesis of this compound | Enhanced safety, improved yield, better heat and mass transfer |

| Reactions using this compound | Precise control over reaction conditions, scalability, integration into multi-step sequences |

| Automated Synthesis | Library synthesis for drug discovery | High-throughput synthesis, rapid generation of analogues, minimal human intervention nih.gov |

Exploitation in Novel Catalyst Design and Ligand Development

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, forming the core of many successful chiral ligands. researchgate.net The specific structure of this compound offers unique opportunities for the design of novel catalysts and ligands. The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for its substitution by various coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) through nucleophilic substitution reactions.

This approach would allow for the creation of a new family of chiral ligands where the stereocenter of the pyrrolidone ring could induce high enantioselectivity in metal-catalyzed reactions. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the pyrrolidine ring. Research in this area could lead to the development of highly effective catalysts for a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. researchgate.net

Exploration of Potential in Materials Science Applications

The parent compound, N-methyl-2-pyrrolidone (NMP), is extensively used as a solvent in materials science, particularly in the fabrication of lithium-ion batteries where it is used to dissolve the polyvinylidene difluoride (PVDF) binder. wikipedia.org The chlorinated analogue, this compound, could offer modified solvent properties, such as different polarity, boiling point, and viscosity, which might be advantageous for specific polymer processing or surface treatment applications.

Moreover, the reactive chlorine atom opens up possibilities for its use as a functional monomer or cross-linking agent in polymer chemistry. It could be incorporated into polymer chains via substitution reactions, imparting the desirable properties of the pyrrolidone ring, such as thermal stability and selective solubility, to the final material. Another emerging application could be in the synthesis of specialized ionic liquids, where the pyrrolidinone core could be functionalized to create materials for applications like CO2 capture.

Further Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For N-methylpyrrolidine and its derivatives, research has focused on creating more environmentally friendly production methods. researchgate.netvjs.ac.vn A key future direction for this compound is the development of sustainable routes for its synthesis.

This research would likely focus on two main areas:

Greener Chlorination: Investigating alternative chlorinating agents and reaction conditions that avoid the use of toxic and corrosive reagents. This could involve electrochemistry or the use of solid-supported chlorinating agents.

Bio-based Feedstocks: Exploring routes that start from biomass-derived platform chemicals, such as levulinic acid, to produce the pyrrolidone core. researchgate.net While more complex, this would significantly improve the sustainability profile of the compound.

Furthermore, studies have highlighted the environmental and health concerns associated with NMP, leading to a search for safer, green alternatives. rsc.org Developing sustainable synthetic pathways to modified pyrrolidones like the 3-chloro derivative could provide compounds with potentially better safety profiles or specialized properties that allow for reduced usage. One study demonstrated a green synthesis of N-methylpyrrolidine using water as a solvent and potassium carbonate as an inexpensive catalyst, achieving a 50.3% yield at a moderate temperature of 90°C. vjs.ac.vn Similar strategies could be adapted for derivatives.

Expanding the Reactivity Profile through Innovative Catalytic Systems

The synthetic utility of this compound is largely dependent on the reactivity of the C-Cl bond. While classical nucleophilic substitution is a primary transformation, modern catalytic systems can unlock new and previously inaccessible reaction pathways.

Future research will likely explore the use of advanced catalytic methods to expand its reactivity:

Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be employed to form new carbon-carbon and carbon-heteroatom bonds at the 3-position. This would transform the compound from a simple intermediate into a versatile building block for complex molecular architectures.

Photoredox Catalysis: Light-mediated catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. For example, radical-based reactions could be initiated at the C-Cl bond, allowing for coupling with a wider range of partners.

Enzymatic Transformations: Biocatalysis offers a highly selective and sustainable approach to chemical synthesis. researchgate.net Enzymes could be developed to catalyze the enantioselective synthesis of the compound or to perform selective transformations on the molecule, such as dehalogenation or functional group interconversion, under mild, aqueous conditions.

Q & A

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.